4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
説明
This compound features a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with a 3,5-bis(trifluoromethyl)benzoyl group at position 4 and an ethyl substituent at position 6.
特性
IUPAC Name |
4-[3,5-bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F6N2O4/c1-2-26-5-3-17(4-6-26)27(14(10-31-17)16(29)30)15(28)11-7-12(18(20,21)22)9-13(8-11)19(23,24)25/h7-9,14H,2-6,10H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLSXVRTSASUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antibacterial and anticancer therapeutics.
The molecular formula of this compound is , and it has a molecular weight of 440.34 g/mol. The presence of trifluoromethyl groups significantly influences its biological activity and solubility profile.
| Property | Details |
|---|---|
| Molecular Formula | C18H18F6N2O4 |
| Molecular Weight | 440.34 g/mol |
| CAS Number | 1326810-34-7 |
| Chemical Structure | Spirocyclic |
The biological activity of 4-[3,5-bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. Its spirocyclic structure allows it to fit into unique binding sites on proteins, modulating various biological pathways.
Target Interactions
Research indicates that this compound may act on several key targets:
- G Protein-Coupled Receptors (GPCRs) : It has been suggested that compounds with similar structures can modulate GPCR activity, influencing signaling pathways related to cell proliferation and apoptosis .
- Enzymatic Inhibition : The presence of the carboxylic acid group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of enzyme activity.
Antibacterial Properties
Preliminary studies have indicated that compounds structurally similar to 4-[3,5-bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl groups enhance lipophilicity, allowing better penetration through bacterial membranes.
Anticancer Properties
Research has also explored the potential anticancer effects of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating apoptotic signaling pathways. The compound's ability to interact with cellular receptors and enzymes involved in cell cycle regulation contributes to its anticancer effects.
Case Studies
- Study on Antibacterial Activity :
-
Evaluation of Anticancer Effects :
- Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. Results indicated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, highlighting its potential as a therapeutic agent in oncology .
類似化合物との比較
Structural Analogs and Substituent Effects
The table below compares key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
The 2,4-difluoro substituent () offers moderate electron-withdrawing properties and smaller steric bulk, which may improve solubility but reduce receptor affinity compared to trifluoromethyl or nitro groups .
Spiro Ring Modifications :
- Replacing 1-oxa with 1-thia (sulfur) in alters ring electronics and conformational flexibility. Sulfur’s larger atomic size and lower electronegativity could impact binding interactions in biological systems .
Molecular Weight and Pharmacokinetics :
- The target compound’s higher molecular weight (~494 g/mol) compared to analogs (304–408 g/mol) may affect oral bioavailability, necessitating formulation optimization.
Pharmacological Implications
- Nitro vs. Trifluoromethyl Groups : The 3,5-dinitro analog () may exhibit stronger hydrogen-bond acceptor capacity but lower stability under reducing conditions compared to the trifluoromethyl derivative. This makes the target compound a candidate for environments requiring oxidative stability .
- The trifluoromethyl groups in the target compound could address these limitations by balancing lipophilicity and metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
